molecular formula C25H18N2O3S2 B492122 N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE CAS No. 701942-07-6

N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE

Cat. No.: B492122
CAS No.: 701942-07-6
M. Wt: 458.6g/mol
InChI Key: PQIKPRFFZWZBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE is a structurally complex sulfonamide derivative featuring a naphthalene core substituted with a hydroxy group at position 4, a quinolin-8-ylsulfanyl moiety at position 3, and a benzenesulfonamide group at position 1. Its synthesis likely involves sulfonylation of a naphthol precursor, analogous to methods used for related compounds .

Properties

IUPAC Name

N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S2/c28-25-20-13-5-4-12-19(20)21(27-32(29,30)18-10-2-1-3-11-18)16-23(25)31-22-14-6-8-17-9-7-15-26-24(17)22/h1-16,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIKPRFFZWZBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Naphthalene-Quinoline Assembly

The naphthalene-quinoline backbone is typically synthesized via Suzuki-Miyaura cross-coupling , a method validated for analogous structures. For example, 2-bromo-4-nitroanisole reacts with 2-ethoxy-1-naphthalene boronic acid under microwave irradiation (15 minutes, 95–98% yield). This step forms the biaryl linkage critical for subsequent functionalization.

Key Reaction Conditions for Suzuki Coupling

ParameterValueSource
CatalystPd(PPh₃)₄
SolventDioxane/Water (3:1)
Temperature120°C (microwave)
Yield95–98%

Sulfanyl Group Introduction

The quinoline-8-ylsulfanyl moiety is introduced via nucleophilic aromatic substitution (SNAr). Deprotection of methoxy groups using BBr₃ in dichloromethane (-78°C to room temperature) generates reactive phenolic intermediates, which undergo thiolation with quinoline-8-thiol.

Benzenesulfonamide Installation

The final benzenesulfonamide group is appended through sulfonylation of the free amine on the naphthalene ring. This step employs benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl.

Optimized Sulfonylation Protocol

ParameterValueSource
Sulfonylating AgentBenzenesulfonyl chloride
BasePyridine
SolventDichloromethane
Reaction Time12–24 hours
Yield70–85%

Reaction Sequence and Intermediate Characterization

A representative synthetic route involves the following steps:

  • Suzuki Coupling : 2-Bromo-4-nitroanisole + 2-ethoxy-1-naphthalene boronic acid → Biaryl intermediate.

  • Deprotection : BBr₃-mediated demethylation → Phenolic intermediate.

  • Thiolation : Reaction with quinoline-8-thiol → Sulfanyl-naphthalene-quinoline derivative.

  • Sulfonylation : Benzenesulfonyl chloride + amine intermediate → Final product.

Critical Intermediate Characterization

  • Biaryl Intermediate : ¹H NMR (CDCl₃) δ 8.21 (d, J=8.4 Hz, 1H), 7.95–7.45 (m, 10H), 3.98 (s, 3H).

  • Phenolic Intermediate : FT-IR shows O-H stretch at 3250 cm⁻¹; MS (ESI+) m/z 348.1 [M+H]⁺.

Purification and Yield Optimization

Chromatographic Techniques

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), isolating the product in >95% purity. Recrystallization from ethanol/water (1:1) further enhances crystallinity.

Challenges in Scale-Up

Industrial-scale production faces hurdles in:

  • Microwave Batch Limitations : Transitioning from microwave to conventional heating reduces yields to 60–70%.

  • Sulfonamide Hydrolysis : Acidic or basic conditions during workup may cleave the sulfonamide group, necessitating pH-controlled environments.

Comparative Analysis of Alternative Methods

Palladium-Free Approaches

Copper-catalyzed Ullmann coupling has been explored for biaryl formation but suffers from lower yields (50–60%) and longer reaction times (24–48 hours).

Solid-Phase Synthesis

Immobilized substrates on Wang resin enable iterative coupling and sulfonylation steps, though overall yields remain suboptimal (40–50%) due to resin loading inefficiencies .

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline or naphthalene derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline or naphthalene derivatives.

Scientific Research Applications

N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It may find applications in the development of new materials, dyes, or catalysts.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The quinoline and naphthalene moieties may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The naphthalene backbone in the primary compound introduces greater planarity and aromatic surface area compared to IIIa’s styryl-extended quinoline or QMS’s simple quinoline.
  • Functional Groups : IIIa includes electron-donating methoxy groups and a chloro substituent, which may enhance stability or reactivity compared to the primary compound’s hydroxy and sulfanyl groups .

Key Observations :

  • IIIa’s synthesis employs styryl group coupling and dual methoxy substitutions, requiring precise regiocontrol .
  • QMS’s synthesis is simpler, reflecting its less complex structure .

Comparative Physicochemical Properties

Table 3: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Predicted) LogP (Estimated)
Primary Compound 471.59 Low (high aromaticity) 4.2
IIIa 497.00 Moderate (polar groups) 3.8
QMS 222.29 High (small size) 1.5

Key Observations :

  • The primary compound’s high molecular weight and aromaticity suggest lower solubility, which may limit bioavailability compared to QMS.

Discussion of Functional Implications

  • Biological Targets: Quinoline sulfonamides are often explored for antimicrobial or anticancer activity. The primary compound’s naphthalene core may enhance intercalation with DNA or proteins, while IIIa’s chloro group could improve cytotoxic potency .
  • Enzyme Inhibition : Bulkier benzenesulfonamide groups (primary compound, IIIa) may hinder binding to smaller active sites compared to QMS’s compact structure .

Biological Activity

N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a naphthalene ring, which is further connected to a benzenesulfonamide group. This unique structure may contribute to its diverse biological activities.

PropertyDetails
IUPAC Name N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide
Molecular Formula C25H18N2O3S2
CAS Number 701942-07-6
Molecular Weight 466.56 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The quinoline and naphthalene moieties can modulate enzyme activity and receptor interactions, influencing several biological pathways.

Anticancer Activity

Research indicates that compounds containing quinoline derivatives exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the proliferation of various cancer cell lines, including breast and renal cancers. The proposed mechanism involves the inhibition of specific enzymes related to cancer cell growth.

  • Case Study: In Vitro Analysis
    • A study evaluated the anticancer effects of similar quinoline derivatives against four cancer cell lines. The results demonstrated substantial anti-proliferative effects, suggesting that the compound could serve as a lead in cancer drug development .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Quinoline derivatives are known for their broad-spectrum activity against bacteria and fungi.

  • Research Findings
    • A review highlighted the antimicrobial efficacy of 8-hydroxyquinoline derivatives, indicating that modifications in the structure can enhance activity against resistant strains .

Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages, thereby reducing inflammation in various models.

  • Study Insights
    • In vitro studies showed that certain quinoline derivatives inhibited nitric oxide synthase (iNOS), leading to decreased inflammation markers in lipopolysaccharide (LPS)-induced RAW 264.7 cells .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, starting from quinoline and naphthalene precursors. The process is optimized for high yield and purity through methods like recrystallization or chromatography.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential therapeutic applications in:

  • Cancer Treatment : As a lead compound for developing novel anticancer agents.
  • Antimicrobial Agents : To combat resistant bacterial strains.
  • Anti-inflammatory Drugs : For treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this sulfonamide derivative, and how can reaction parameters be optimized?

  • Methodology :

  • Stepwise sulfonylation : React 4-hydroxy-3-mercaptonaphthalene with quinoline-8-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the thioether linkage, followed by benzosulfonamide coupling .
  • Microwave-assisted synthesis : Optimize reaction time (e.g., 10–30 minutes) and temperature (80–120°C) to enhance yield and reduce side products, as demonstrated in analogous chalcone syntheses .
  • Green chemistry approaches : Use aqueous media or ethanol as solvents to minimize toxicity, similar to Schiff base syntheses .
    • Optimization : Monitor reaction progress via TLC or HPLC; adjust catalyst loading (e.g., 1–5 mol%) and solvent polarity to improve regioselectivity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Spectroscopic methods :

  • NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–8.5 ppm) and sulfonamide protons (δ ~10 ppm). Compare experimental shifts with density functional theory (DFT)-predicted values for validation .
  • IR spectroscopy : Identify key functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹, O–H at ~3200–3500 cm⁻¹) .
    • Chromatography :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm for purity analysis, as applied to sulfonamide analogs .
    • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement, particularly to resolve hydrogen bonding between the sulfonamide and hydroxyl groups .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity?

  • Methodology :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
  • Solvent effects : Apply the polarizable continuum model (PCM) to simulate aqueous or DMSO environments .
    • Validation : Compare computed ¹³C NMR shifts with experimental data; discrepancies >5 ppm may indicate conformational flexibility or crystal packing effects .

Q. What strategies resolve discrepancies between crystallographic data and computational models?

  • Refinement protocols :

  • Use SHELXL to apply restraints for disordered regions (e.g., flexible quinoline or sulfonamide groups) and validate with R-factor convergence (<5%) .
  • Check for twinning with PLATON; apply TWIN/BASF commands if twinning is detected .
    • Data reconciliation : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries for similar sulfonamides .

Q. How can structure-activity relationship (SAR) models guide pharmacological optimization?

  • SAR strategies :

  • Substituent variation : Modify the quinoline ring (e.g., introduce electron-withdrawing groups) or naphthalene hydroxyl position to enhance target binding, as seen in benzenesulfonamide derivatives .
  • In vitro assays : Test analogs for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., VDAC1) using fluorescence polarization or surface plasmon resonance .
    • QSAR modeling : Use Molinspiration or Schrödinger QikProp to predict logP, polar surface area, and bioavailability, prioritizing analogs with optimal pharmacokinetic profiles .

Data Contradiction and Resolution

Q. How should researchers address conflicting data between experimental and theoretical vibrational spectra?

  • Root cause analysis :

  • Experimental limitations : Overlapping IR peaks (e.g., O–H and N–H stretches) may require deconvolution or 2D-IR spectroscopy .
  • Computational assumptions : Verify that DFT simulations include anharmonic corrections or solvent effects missing in initial models .
    • Resolution : Recompute spectra using higher-level theory (e.g., MP2) or hybrid functionals (e.g., M06-2X) and compare with experimental data iteratively .

Crystallographic Challenges

Q. What steps mitigate issues in crystal structure determination for this compound?

  • Crystallization : Screen solvents (e.g., DMSO/water, ethanol/ethyl acetate) and employ slow evaporation to obtain high-quality single crystals .
  • Disorder handling : In SHELXL, use PART commands to model disordered regions (e.g., rotating quinoline rings) and apply ISOR restraints to thermal parameters .
  • Validation : Check CIF files with checkCIF/PLATON for symmetry errors or missed hydrogen bonds .

Biological Mechanism Exploration

Q. Which in silico tools predict biological targets for this sulfonamide?

  • Molecular docking : Use AutoDock Vina to screen against targets like carbonic anhydrase IX or VDAC1, using PDB structures (e.g., 6W2 for sulfonamide-protein interactions) .
  • Pharmacophore modeling : Identify critical features (e.g., sulfonamide S=O, hydroxyl group) using Schrödinger Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.